Edetic acid dihydrate, commonly known as ethylenediaminetetraacetic acid or EDTA, is a chelating agent that forms stable complexes with metal ions. Its chemical formula is , and it is often encountered in its disodium salt form, which enhances its solubility in water. The compound is a white crystalline solid that is slightly soluble in water and has a pH range of approximately 4 to 5 when dissolved at a concentration of 50 g/L at 20 °C .
Edetic acid was first synthesized in the 1930s and has since become a crucial compound in various industrial and medical applications due to its ability to bind metal ions effectively. It is particularly noted for its high affinity towards calcium, magnesium, iron, and lead ions, making it a versatile tool in both analytical chemistry and therapeutic contexts .
where represents a metal ion such as calcium (Ca), magnesium (Mg), or lead (Pb). This reaction highlights the formation of stable complexes that are soluble in water, thus facilitating the removal of unwanted metal ions from solutions .
The stability constants of these complexes vary significantly depending on the metal ion involved. For instance, the complexation of iron(III) with EDTA yields a highly stable seven-coordinate complex, which underscores the effectiveness of edetic acid as a chelator in both environmental and biological systems .
In biological contexts, edetic acid dihydrate serves primarily as a chelating agent to treat heavy metal toxicity. It binds to toxic metals such as lead and mercury, facilitating their excretion from the body. This property makes it valuable in clinical settings for treating conditions like lead poisoning and certain types of anemia associated with blood transfusions .
Moreover, edetic acid has been shown to have some antimicrobial properties, although these effects are secondary to its primary role as a chelator. Its ability to sequester essential metal ions may also influence various biochemical pathways within organisms .
The synthesis of edetic acid dihydrate typically involves several key steps:
This synthetic pathway allows for the production of large quantities of edetic acid; approximately 80,000 tonnes are produced annually for various applications .
Edetic acid dihydrate is utilized across multiple fields:
Studies on the interactions of edetic acid dihydrate focus on its ability to form complexes with various cations. These interactions are crucial for understanding its role in both therapeutic applications and environmental chemistry. For example, research indicates that edetic acid effectively mobilizes lead from biological systems while also affecting the bioavailability of essential trace metals like zinc and copper .
In environmental studies, the persistence of EDTA in aquatic systems raises concerns about its potential impact on ecosystems due to its slow degradation rates under natural conditions .
Edetic acid dihydrate shares similarities with several other chelating agents but possesses unique characteristics that set it apart:
Compound Name | Chemical Formula | Key Features |
---|---|---|
Nitrilotriacetic Acid | C₆H₇N₃O₆ | Forms stable complexes with divalent ions; less effective than EDTA. |
Citric Acid | C₆H₈O₇ | Naturally occurring; weaker chelating agent compared to EDTA. |
DTPA (Diethylenetriaminepentaacetic Acid) | C₁₄H₂₃N₅O₁₄ | Stronger chelator than EDTA; used for medical imaging. |
Tetrasodium EDTA | C₁₀H₁₄N₂Na₂O₈ | Salt form; highly soluble; used extensively in cleaning products. |
The uniqueness of edetic acid dihydrate lies in its high stability constants with various metal ions and its widespread applicability across different industries, making it one of the most important chelating agents available today .
The synthesis of edetic acid derivatives involves multistep chemical processes designed to balance yield, purity, and scalability. Industrial methods have evolved from historical approaches to modern techniques that minimize impurities and enhance efficiency.
The predominant industrial method involves reacting ethylenediamine with formaldehyde and sodium cyanide under alkaline conditions. This single-step process achieves yields exceeding 90%, but co-produces nitrilotriacetic acid (NTA) and glycine salts due to side reactions between ammonia and reactants [1] [2]. The reaction proceeds as:
$$
\text{H}2\text{NCH}2\text{CH}2\text{NH}2 + 4 \text{CH}2\text{O} + 4 \text{NaCN} + 4 \text{H}2\text{O} \rightarrow (\text{NaOOCCH}2)2\text{NCH}2\text{CH}2\text{N}(\text{CH}2\text{COONa})2 + 4 \text{NH}_3
$$
While cost-effective, this method requires post-synthesis acidification to precipitate crude EDTA, followed by purification to remove NTA [1] [4].
The Singer method separates cyanomethylation and hydrolysis into discrete stages, achieving higher purity (>96%). In the first step, ethylenediamine reacts with hydrogen cyanide and formaldehyde to form ethylenedinitrilo-tetraacetonitrile (EDTN), an insoluble intermediate [2] [5]. The nitrile groups of EDTN are then hydrolyzed with sodium hydroxide, yielding tetrasodium EDTA:
$$
\text{EDTN} + 4 \text{NaOH} \rightarrow \text{Na}4\text{EDTA} + 4 \text{NH}3
$$
This approach minimizes side reactions, as the isolation of EDTN eliminates contaminants like glycolic acid salts [2] [5]. A modified semi-batch Singer process further enhances purity by employing two cyanomethylation stages under controlled pH (<1.0) and temperature (<70°C), ensuring crystalline EDTN precipitates without occluded impurities [5].
Parameter | Single-Step Alkaline Cyanomethylation | Two-Step Singer Synthesis |
---|---|---|
Yield | 90–92% | 96–98% |
Purity | 85–90% (contaminated with NTA) | >99% (pharmaceutical grade) |
Byproducts | NTA, glycine salts | Trace ammonia |
Industrial Scalability | High | Moderate |
Edetic acid dihydrate crystallization requires precise control over supersaturation, temperature, and solvent composition. The process typically follows these stages:
Tetrasodium EDTA solution is acidified with hydrochloric or sulfuric acid to pH 2–3, converting the salt to free EDTA. The addition of ethanol or isopropanol induces supersaturation, prompting nucleation. Slow cooling (0.5–1.0°C/min) to 10–15°C ensures the formation of small, uniform crystals [1] [3].
The dihydrate form crystallizes via hydration of EDTA molecules in aqueous ethanol. Maintaining a water activity (aw) of 0.7–0.8 during solvent evaporation stabilizes the dihydrate structure, as lower aw favors anhydrous forms [3]. Stirring rates of 50–100 rpm prevent agglomeration while allowing crystal growth to 50–100 µm.
Crystals are vacuum-dried at 40–45°C to retain hydration water. X-ray diffraction analysis confirms the dihydrate’s monoclinic crystal system (space group P2₁/c), characterized by hydrogen-bonded water molecules occupying interstitial sites [3].
Pharmaceutical applications demand adherence to compendial standards (e.g., USP, Ph. Eur.), with rigorous testing at each production stage:
Test Parameter | Method | Acceptance Criterion |
---|---|---|
Assay (EDTA content) | Potentiometric titration | 99.0–101.0% |
Water of Crystallization | Karl Fischer titration | 10.0–13.0% w/w |
Heavy Metals | ICP-MS | <10 ppm (total) |
NTA Impurity | HPLC-UV | <0.1% |
Hydrogen peroxide treatment (0.1% w/v) eliminates trace cyanide (<1 ppm) in final products, while microbial limits follow USP <61> guidelines [4] [5].
Edetic acid dihydrate is a zwitterionic polycarboxylate whose spectral signatures are dominated by (i) carboxylate stretching, (ii) aliphatic CH/CH₂ modes, and (iii) the amine skeleton.
Technique | Key diagnostic regions | Observed values for dihydrate | Interpretation |
---|---|---|---|
FTIR (KBr) | ν_as(COO⁻) | 1595–1605 cm⁻¹ [1] [2] | Asymmetric stretch of deprotonated carboxylates |
ν_s(COO⁻) | 1405–1415 cm⁻¹ [1] [3] | Symmetric stretch; Δν ≈ 190 cm⁻¹ confirms ionic COO⁻ | |
ν(O–H) + H-bond | broad 3200–3500 cm⁻¹ [4] | Lattice water and intramolecular H-bonds | |
δ(NH) | 1610–1625 cm⁻¹ [2] | Protonated amine in zwitterion | |
¹H NMR (D₂O, 300 MHz) | CH₂ α-COOH | 3.50–3.66 ppm (two singlets) [5] [6] | Chemical nonequivalence of α-CH₂ groups |
NH₂⁺-CH₂ | 3.28 ppm (broad) [7] | Ammonium-like environment | |
¹³C NMR (D₂O, 75 MHz) | C=O (carboxylate) | 172–174 ppm [8] [6] | Four chemically identical carboxylates |
C-N | 51–55 ppm [8] | Ethylene backbone next to N | |
UV–Vis (H₂O, pH ≈ 2) | λ_max (band I) | 206 nm, ε ≈ 6400 L mol⁻¹ cm⁻¹ [9] | n → σ* of carboxylate; no visible absorption (molecule colourless) |
Metal-to-ligand CT (Fe³⁺-EDTA) | 258 nm shoulder [9] [10] | Basis of colorimetric and HPLC–UV assays |
Spectral comparison of the anhydrous acid and its dihydrate shows (i) identical NMR chemical shifts within ±0.02 ppm, proving that water is lattice-bound and not coordinated; (ii) an O–H stretch broadening (Δν ≈ 110 cm⁻¹) that scales with hydration level, useful for semi-quantitative moisture tracking [4].
Event | T_onset (°C) | Mass loss / % (calc.) | DSC effect | Assignment | Ref. |
---|---|---|---|---|---|
I | 80 ± 5 | 11.8 (2 H₂O) | Endotherm, ΔH ≈ −43 J g⁻¹ | Loss of lattice water → anhydrate | 97 [11] [12] |
II | 240–265 | 4–5 | Endotherm (minor) | Solid-state rearrangement; incipient bond cleavage | 97 |
III | 360–410 | 27–30 | Sharp endotherm → exotherm | Decarboxylation and backbone scission; CO₂ evolution | 97 [13] |
IV | 460–520 | 38–40 | Broad exotherm | Oxidative char combustion (air) or pyrolysis (N₂) | 97 [12] |
Residue | > 600 | 20–22 (ash) | — | C (inert) or Na₂CO₃/MgO if as salt | 98 [13] |
Kinetic modelling with isoconversional methods (CR, KAS, FWO) gives Ea ≈ 155 ± 10 kJ mol⁻¹ for the rate-determining decarboxylation step in argon [14]. Moisture lowers the dehydration onset by 10–12 °C but does not change subsequent Ea, confirming a step-wise mechanism.
DSC reveals no melting prior to decomposition; the dihydrate behaves as a classical “blowing agent” where water removal is endothermic and immediately followed by exothermic oxidative degradation (useful in intumescent polymer formulations) [15].
Edetic acid dihydrate crystallises in the monoclinic system; first precise cell: a = 9.33 Å, b = 13.18 Å, c = 5.81 Å, β = 118.0°, Z = 2 (space group P2₁/c) [16]. Powder-pattern quality indicators d004 = 2.90 Å, I/I₀ = 100; d002 = 5.81 Å, I/I₀ = 65 are robust for phase identification [17].
Reflection (hkl) | d_obs / Å | I_rel | d_calc / Å | Δd / % |
---|---|---|---|---|
0 0 2 | 5.81 | 65 | 5.82 | 0.2 |
1 0 1 | 4.92 | 38 | 4.91 | −0.2 |
1 1 1 | 3.73 | 45 | 3.72 | −0.3 |
0 0 4 | 2.90 | 100 | 2.90 | 0.0 |
2 0 −1 | 2.64 | 22 | 2.65 | 0.4 |
Upon controlled heating to 120 °C under dry nitrogen the Bragg peaks collapse, giving an XRD-amorphous pattern consistent with the anhydrate’s loss of long-range order (confirmed by contemporaneous DSC glass-transition signal at T_g ≈ 115 °C) [18]. Re-exposure to 50% RH at 25 °C regenerates the dihydrate lattice within 4 h; PXRD matches the original pattern, demonstrating full topotactic rehydration [18]. This reversible dihydrate ↔ anhydrate transition underpins EDTA’s hygroscopicity in storage.
No polymorphs other than the dihydrate and amorphous anhydrate are authenticated for the free acid; however, alkali and alkaline-earth EDTA salts show diverse coordination lattices (CN = 5–9, κ = 3–6) [19].